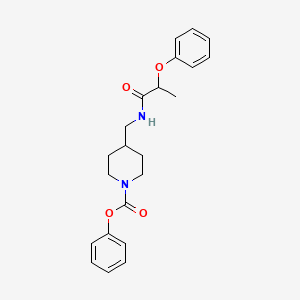

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate is a derivative of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, phenylpiperidines and their derivatives can be synthesized through a variety of intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring bound to a piperidine ring, similar to other phenylpiperidines .Chemical Reactions Analysis

Phenylpiperidines can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, phenylpiperidines are stable compounds that can participate in a variety of chemical reactions .Scientific Research Applications

Synthetic Chemistry and Compound Isolation

Synthetic Analgesics and Piperidine Derivatives

Research on piperidine derivatives has led to the synthesis of compounds with potent analgesic properties. Studies have reported on the synthesis of various 4-arylamino-4-piperidinecarboxylic acids, highlighting their potential as extremely potent analgesics. These compounds were synthesized using different approaches, with some showing significant potency, demonstrating the versatility of piperidine derivatives in drug design (Van Daele et al., 1976).

Discovery of Novel Inhibitors

Piperidine-4-carboxamide derivatives have been identified as inhibitors for enzymes and receptors, such as soluble epoxide hydrolase. These compounds were discovered through high-throughput screening, emphasizing the critical role of the piperidine moiety in binding to the target sites with high affinity (Thalji et al., 2013).

Biological Activities and Potential Therapeutics

Anti-Angiogenic and DNA Cleavage Activities

Piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. These activities are attributed to the structural features of the compounds, including the presence of electron-donating and withdrawing groups (Kambappa et al., 2017).

PARP Inhibitors for Cancer Therapy

The development of poly(ADP-ribose)polymerase (PARP) inhibitors based on piperidine derivatives has shown promising results in preclinical models. These compounds exhibit high potency against PARP 1 and 2, with potential applications in treating cancers with BRCA-1 and BRCA-2 mutations (Jones et al., 2009).

Mechanism of Action

Target of Action

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate is a complex organic compoundIt’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, suggesting that this compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s known that piperidine derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions, suggesting that this compound could potentially influence multiple pathways .

Result of Action

Given the broad range of pharmaceutical applications of piperidine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

phenyl 4-[(2-phenoxypropanoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-17(27-19-8-4-2-5-9-19)21(25)23-16-18-12-14-24(15-13-18)22(26)28-20-10-6-3-7-11-20/h2-11,17-18H,12-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDTVAWOKWYAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2475614.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)